2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid
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Overview
Description
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group at the fourth position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid typically involves the nitration of phenylacetic acid followed by cyclization to form the oxazole ring. One common method includes the reaction of 2-nitrophenylacetic acid with a suitable reagent to induce cyclization and form the oxazole ring. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Reduction: Reduction of the nitro group forms 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid.
Substitution: Halogenation of the phenyl ring forms halogenated derivatives of the compound.
Scientific Research Applications
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitrophenyl)-oxazole-4-carboxylic acid
- 2-(4-Nitrophenyl)-oxazole-4-carboxylic acid
- 2-(2-Nitrophenyl)-thiazole-4-carboxylic acid
Uniqueness
2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The presence of the oxazole ring also imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6N2O5 |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6N2O5/c13-10(14)7-5-17-9(11-7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14) |
InChI Key |
YIHZXVATKVZYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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